N1,N1-diethyl-N4-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide
Description
N1,N1-diethyl-N4-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The presence of the thiadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest for researchers.
Properties
IUPAC Name |
1-N,1-N-diethyl-4-N-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c1-3-17(4-2)13(20)18-7-5-10(6-8-18)11(19)15-12-16-14-9-21-12/h9-10H,3-8H2,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQBYWRDPZMXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1,N1-diethyl-N4-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The reaction is carried out in absolute ethanol with triethylamine as a base, leading to the formation of the desired thiadiazole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
N1,N1-diethyl-N4-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, bases like triethylamine, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicine: The compound has been investigated for its cytotoxic properties and potential as an anticancer agent. Its ability to disrupt DNA replication processes makes it a valuable tool in cancer research.
Mechanism of Action
The mechanism of action of N1,N1-diethyl-N4-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes and DNA. The thiadiazole ring can bind to specific sites on enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, the compound can interfere with DNA replication, leading to cell death . The exact molecular pathways involved depend on the specific biological context and the target cells or organisms.
Comparison with Similar Compounds
N1,N1-diethyl-N4-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide can be compared with other thiadiazole derivatives such as:
1,3,4-thiadiazole-2-thione: Known for its antimicrobial and antifungal activities.
1,3,4-thiadiazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
1,3,4-thiadiazole-2-amine: Studied for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
